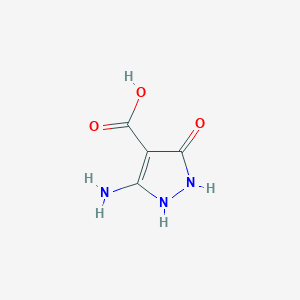![molecular formula C23H25NO B1385335 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-13-5](/img/structure/B1385335.png)
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is a chemical compound with the molecular formula C23H25NO and a molecular weight of 331.45 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Research on similar compounds to 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveals insights into their crystal structures and molecular interactions. These compounds demonstrate basic heterocyclic imino structures with planar backbones and distinct dihedral angles formed by the rings. They exhibit interesting molecular assembly patterns such as centrosymmetric dimers and supramolecular chains, which are significant for understanding molecular interactions in solid-state chemistry (Su, Wang, Liu, & Li, 2013).
Ultraviolet Relaxation Dynamics
Studies on molecules like 3,5-dimethylaniline, which share structural similarities with this compound, provide insights into ultraviolet relaxation dynamics. These studies, using time-resolved photoelectron imaging and ab initio calculations, contribute to our understanding of electronic relaxation dynamics in these compounds. This knowledge is crucial in fields like photochemistry and materials science (Thompson, Saalbach, Crane, Paterson, & Townsend, 2015).
Ozonolysis and Environmental Chemistry
Investigating the ozonolysis of compounds such as 2,4-dimethyl-aniline, which are structurally related to this compound, is essential in environmental chemistry. Understanding the reaction products, their evolution, and kinetics can inform pollution control and environmental remediation strategies (Machulek et al., 2009).
Kinetics and Mechanism of Degradation
The study of the kinetics and mechanism of degradation by hydroxyl radicals of compounds like 2,6-dimethyl-aniline provides insights into the reactivity and stability of these molecules in various environments. This research is significant in environmental science, especially in understanding the behavior of organic pollutants (Boonrattanakij, Lu, & Anotai, 2009).
Nonlinear Optical Materials
Research on compounds such as 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline, related to this compound, highlights their potential as nonlinear optical materials. Their synthesis, crystal growth, and characterization are crucial for developing new materials for optical and electronic applications (Balachandar & Kalainathan, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGMAOBNZZNGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)


![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
